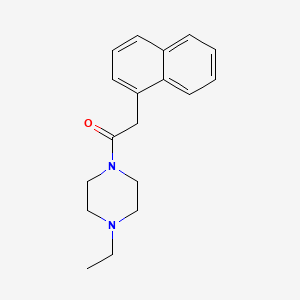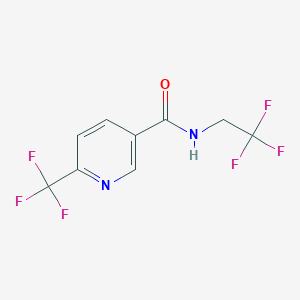
4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds, its behavior under various conditions, and any products formed during these reactions .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Direct Methanol Fuel Cell Applications
A novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups was synthesized for direct methanol fuel cell applications. This polymer showed promising results in terms of ion-exchange capacity, water uptake, proton conductivity, and methanol permeability, depending on the degree of sulfonation. The incorporation of 4-fluorophenyl groups into the polymer's structure played a crucial role in achieving desirable properties for fuel cell membranes (Li et al., 2009).
Antimicrobial Activity
Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, a compound structurally related to 4-Fluorophenyl 2,4,5-trimethylbenzene-1-sulfonate, showed good to potent antimicrobial activity against a range of bacteria and fungi. The study highlighted the potential of fluorine-substituted phenyl sulfonates in developing new antimicrobial agents (Janakiramudu et al., 2017).
Advanced Polymer Materials
4-Fluorophenyl sulfone was utilized to increase the yield of poly(p-phenylene sulfone), demonstrating the compound's utility in synthesizing polymers with high thermal stability and crystallinity. These properties are crucial for developing materials that can withstand extreme temperatures, making them suitable for aerospace and other high-performance applications (Robello et al., 1993).
Proton Exchange Membranes
The synthesis of new monomers containing pendent methoxyphenyl groups through the bromination of bis(4-fluorophenyl)sulfone led to the development of sulfonated copolymers. These materials exhibited high proton conductivities and low methanol permeabilities, indicating their potential use in fuel cell applications as proton exchange membranes (Wang et al., 2012).
Enhancing Polymer Electrolyte Properties
Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, synthesized using sulfonated 4-fluorobenzophenone, showed promising properties as polyelectrolyte membrane materials for fuel cell applications. These copolymers achieved high proton conductivity, demonstrating the versatility of 4-fluorophenyl-based compounds in improving the functionality of polymer electrolytes (Kim et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(4-fluorophenyl) 2,4,5-trimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO3S/c1-10-8-12(3)15(9-11(10)2)20(17,18)19-14-6-4-13(16)5-7-14/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRULMDUEOHSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)OC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

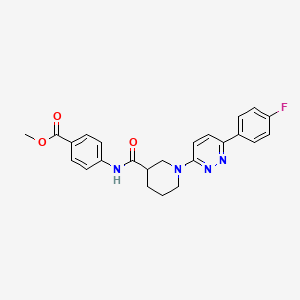
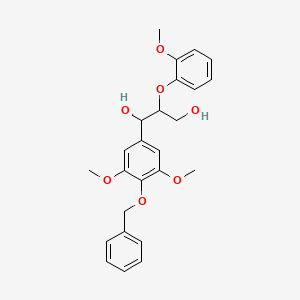


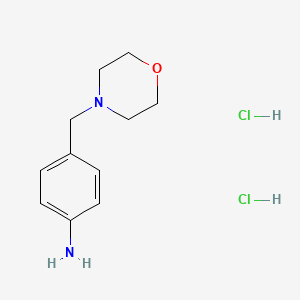
![2-methyl-N-(3-methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2693842.png)
![methyl 4-(2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamido)benzoate](/img/structure/B2693843.png)
![8-[[4-(4-Fluorophenyl)-1-piperazinyl]methyl]-1,3-dimethyl-7-[2-(4-morpholinyl)ethyl]purine-2,6-dione](/img/structure/B2693846.png)

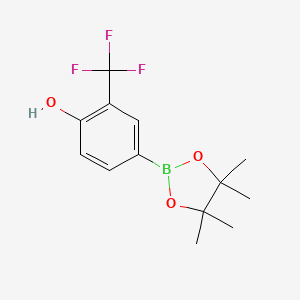
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2693851.png)
